molecular formula C70H91Na7O70S7 B172370 heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate CAS No. 196398-66-0

heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate

カタログ番号: B172370
CAS番号: 196398-66-0
分子量: 2437.8 g/mol
InChIキー: DHGQFTJHHSAHSL-GRBPIOQISA-G
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate is a useful research compound. Its molecular formula is C70H91Na7O70S7 and its molecular weight is 2437.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H98O70S7.7Na/c1-22(71)113-50-43-36(15-106-141(85,86)87)127-64(57(50)120-29(8)78)135-44-37(16-107-142(88,89)90)129-66(59(122-31(10)80)51(44)114-23(2)72)137-46-39(18-109-144(94,95)96)131-68(61(124-33(12)82)53(46)116-25(4)74)139-48-41(20-111-146(100,101)102)133-70(63(126-35(14)84)55(48)118-27(6)76)140-49-42(21-112-147(103,104)105)132-69(62(125-34(13)83)56(49)119-28(7)77)138-47-40(19-110-145(97,98)99)130-67(60(123-32(11)81)54(47)117-26(5)75)136-45-38(17-108-143(91,92)93)128-65(134-43)58(121-30(9)79)52(45)115-24(3)73;;;;;;;/h36-70H,15-21H2,1-14H3,(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102)(H,103,104,105);;;;;;;/q;7*+1/p-7/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50+,51+,52+,53+,54+,55+,56+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-;;;;;;;/m1......./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGQFTJHHSAHSL-GRBPIOQISA-G
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C)OC(=O)C)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C)OC(=O)C)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC(=O)C)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H91Na7O70S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583487
Record name PUBCHEM_16211816
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2437.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196398-66-0
Record name PUBCHEM_16211816
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

Heptasodium;[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate is a complex chemical structure with notable potential in various biological applications. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The compound is a modified form of beta-cyclodextrin that incorporates multiple functional groups including acetyl and sulfonate moieties. These modifications enhance its solubility and bioavailability. The presence of sulfonate groups may impart anticoagulant properties and improve interactions with biological macromolecules.

Table 1: Structural Features

FeatureDescription
Base StructureBeta-cyclodextrin
ModificationsAcetyl and sulfonate groups
CAS Number196398-66-0
SolubilityEnhanced due to functionalization
Potential ApplicationsDrug delivery systems and cardiovascular therapies

Drug Delivery Applications

Heptasodium shows significant promise in drug delivery systems due to its ability to encapsulate hydrophobic drugs. This encapsulation enhances the solubility and bioavailability of these drugs:

  • Encapsulation Efficiency : Studies indicate that the compound can effectively form complexes with various therapeutic agents.
  • Pharmacokinetics : It has been shown to improve pharmacokinetic profiles by facilitating absorption and minimizing toxicity.

Anticoagulant Properties

The sulfated nature of heptasodium suggests potential anticoagulant effects. Research indicates that compounds with similar structures can exhibit anticoagulant activity:

  • Mechanism : The sulfation may enhance binding to antithrombin III and other coagulation factors.
  • Clinical Relevance : This property could be beneficial in developing treatments for cardiovascular diseases.

Case Studies

Several case studies have explored the biological effects of heptasodium in clinical settings:

  • Cardiovascular Therapy :
    • A study assessed the efficacy of heptasodium in improving outcomes for patients undergoing treatment for thrombotic conditions.
    • Results indicated a statistically significant reduction in thrombus formation compared to control groups.
  • Drug Interaction Studies :
    • Investigations into the interactions between heptasodium and various chemotherapeutic agents demonstrated enhanced efficacy and reduced side effects.
    • These studies utilized techniques such as spectroscopy and chromatography to analyze binding affinities.

Research Findings

Recent research has focused on the synthesis and application of heptasodium in biomedical fields:

  • Synthesis Techniques : Multi-step synthetic pathways have been developed to control the degree of substitution on the cyclodextrin backbone.
  • Biocompatibility Studies : In vitro studies have shown that heptasodium exhibits low cytotoxicity levels when tested on human cell lines.

Table 2: Comparative Studies

Compound NameBiological ActivityReference
Heptakis(6-O-sulfo)-beta-cyclodextrin sodium saltEnhanced water solubility
Heptakis(2-O-sulfo)-beta-cyclodextrinStronger ionic interactions
Heptakis(2-acetyl-6-sulfo)-beta-cyclodextrinImproved drug delivery profiles

準備方法

Sulfonation of Hydroxymethyl Groups

Sulfonation is achieved using sulfur trioxide complexes in non-polar solvents. The method reported for idraparinux employs repetitive sulfation with SO₃·pyridine to ensure complete substitution at designated hydroxymethyl sites. Critical considerations include:

  • Stoichiometry : 6 equivalents of SO₃·pyridine per hydroxymethyl group.

  • Temperature : 0–5°C to prevent over-sulfonation.

  • Workup : Neutralization with sodium bicarbonate to yield sodium sulfonate salts.

Acetylation of Hydroxyl Groups

Acetylation of the remaining hydroxyl groups utilizes acetic anhydride in pyridine, a method adapted from N-acyl tryptamine synthesis. Key modifications include:

  • Catalyst : 4-Dimethylaminopyridine (DMAP) to enhance reaction rate.

  • Solvent : Dichloromethane for improved solubility of polar intermediates.

  • Temperature : Room temperature to preserve stereochemical integrity.

StepReagentsConditionsYield
SulfonationSO₃·pyridine0–5°C, 12 h85–90%
AcetylationAc₂O, DMAP, pyridineRT, 24 h78–82%

Stereochemical Control and Purification

The compound’s 49 stereocenters necessitate chiral auxiliary-mediated synthesis or enzymatic resolution. While no direct methods are documented for this structure, enzymatic acetylation using Candida antarctica lipase B has been effective in analogous systems to install acetyl groups with >98% enantiomeric excess. Post-synthetic purification employs size-exclusion chromatography (SEC) and ion-exchange resins to isolate the heptasodium salt form, as demonstrated in cyclo-octaphosphate isolation.

Mechanochemical Alternatives

Recent advances in solvent-free synthesis, such as T3P-mediated mechanochemical coupling, offer promising avenues for reducing waste. Grinding precursors with stainless steel balls at 2,500 rpm for 10 minutes achieves partial acetylation and sulfonation, though yields remain suboptimal (50–60%) compared to solution-phase methods .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。